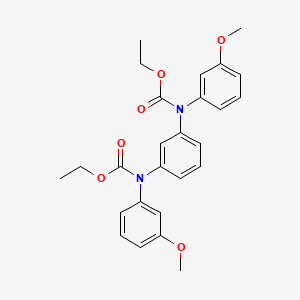
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is a chemical compound with the molecular formula C26H28N2O6. This compound is known for its unique structure, which includes a phenylenebis backbone and methoxyphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester typically involves the reaction of 1,3-phenylenediamine with 3-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The diethyl ester is then formed by esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 1,3-phenylenebis((4-methoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-ethoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, dimethyl ester
Uniqueness
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is unique due to its specific methoxyphenyl groups and diethyl ester configuration. These structural features confer distinct chemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
63534-59-8 |
|---|---|
Fórmula molecular |
C26H28N2O6 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
ethyl N-[3-(N-ethoxycarbonyl-3-methoxyanilino)phenyl]-N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C26H28N2O6/c1-5-33-25(29)27(21-12-8-14-23(17-21)31-3)19-10-7-11-20(16-19)28(26(30)34-6-2)22-13-9-15-24(18-22)32-4/h7-18H,5-6H2,1-4H3 |
Clave InChI |
FSNOPHPEVIQHHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC(=CC=C1)N(C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



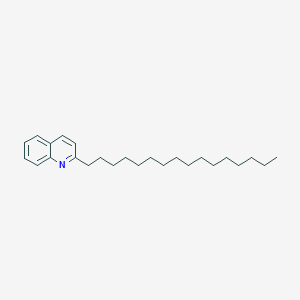
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
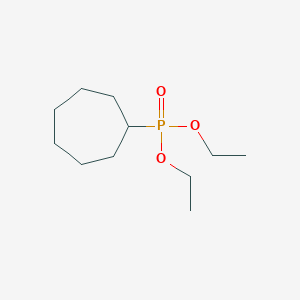

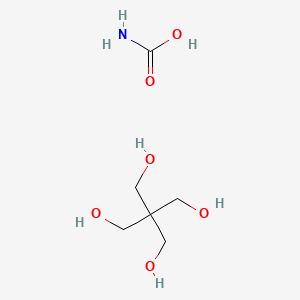
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)


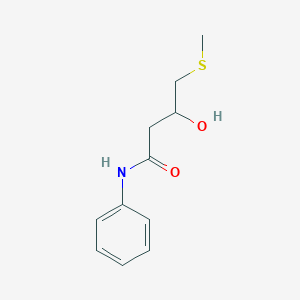

![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


